molecular formula C9H19NO B6203205 2,2-diethyl-6-methylmorpholine CAS No. 1497088-76-2

2,2-diethyl-6-methylmorpholine

Cat. No.: B6203205
CAS No.: 1497088-76-2
M. Wt: 157.3
InChI Key:
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Description

2,2-Diethyl-6-methylmorpholine (DMM) is an organic compound with the molecular formula C9H19NO. It is a colorless liquid with a faint odor and a boiling point of 137-138 °C. DMM is used in a variety of applications, including synthesis, scientific research, and lab experiments.

Scientific Research Applications

2,2-diethyl-6-methylmorpholine is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amides, amines, and other organic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-infective drugs.

Mechanism of Action

The mechanism of action of 2,2-diethyl-6-methylmorpholine is not completely understood. It is believed to act as a proton donor, donating protons to molecules in a reaction. It has also been suggested that it may act as an enzyme inhibitor, inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have an effect on the metabolism of certain molecules, such as glucose and fatty acids. It has also been shown to have an effect on the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of 2,2-diethyl-6-methylmorpholine in lab experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low boiling point, making it easy to handle in the laboratory. However, it is also highly flammable and can be toxic if inhaled or absorbed through the skin.

Future Directions

There are several potential future directions for the use of 2,2-diethyl-6-methylmorpholine. One potential direction is in the development of new pharmaceuticals or other compounds. Additionally, it could be used as a reagent in the synthesis of other compounds or as an intermediate in the synthesis of pharmaceuticals. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,2-diethyl-6-methylmorpholine can be accomplished through a two-step process. The first step involves the reaction of ethyl bromide and sodium methylate in the presence of sodium hydroxide. This reaction produces sodium ethylate, which is then reacted with 2-methylmorpholine in the presence of sulfuric acid. This reaction yields this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-diethyl-6-methylmorpholine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-1,3-propanediol", "diethylamine", "formaldehyde", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: 2-methyl-1,3-propanediol is reacted with diethylamine in the presence of sulfuric acid to form 2,2-diethyl-4-methyl-1,3-oxazolidine.", "Step 2: The oxazolidine is then reacted with formaldehyde and sodium hydroxide to form 2,2-diethyl-4-methylmorpholine.", "Step 3: The morpholine is then reacted with acetic acid and sodium chloride to form 2,2-diethyl-6-methylmorpholine.", "Step 4: The final product is purified by extraction with magnesium sulfate and distillation." ] }

1497088-76-2

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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